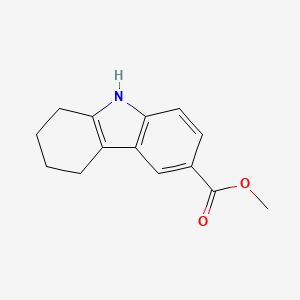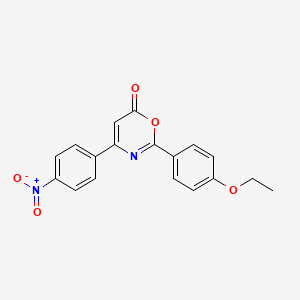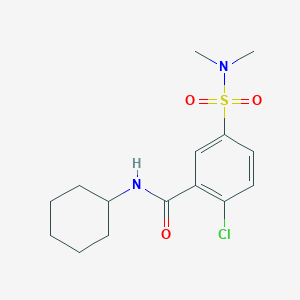![molecular formula C18H17ClF2N2O2 B5731304 (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5731304.png)
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4,5-difluorophenyl)[4-(4-methoxyphenyl)piperazino]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a methoxy-substituted phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4,5-difluorophenyl)[4-(4-methoxyphenyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated and Fluorinated Phenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring, often using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.
Coupling with Piperazine: The chlorinated and fluorinated phenyl intermediate is then coupled with piperazine, a reaction that can be facilitated by catalysts such as palladium or copper.
Introduction of the Methoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,5-difluorophenyl)[4-(4-methoxyphenyl)piperazino]methanone undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-Chloro-4,5-difluorophenyl)[4-(4-methoxyphenyl)piperazino]methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (2-chloro-4,5-difluorophenyl)[4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone
- (2-Chloro-4,5-difluorophenyl)(4-morpholinyl)methanone
Uniqueness
Compared to similar compounds, (2-chloro-4,5-difluorophenyl)[4-(4-methoxyphenyl)piperazino]methanone stands out due to its combination of chlorinated, fluorinated, and methoxy-substituted phenyl groups, along with the piperazine ring.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2/c1-25-13-4-2-12(3-5-13)22-6-8-23(9-7-22)18(24)14-10-16(20)17(21)11-15(14)19/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHRFDNBHQZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)



![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)

![2-[4-(Dimethylamino)phenyl]-4-(furan-2-yl)-1,3-oxazin-6-one](/img/structure/B5731298.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5731309.png)

![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate](/img/structure/B5731315.png)
